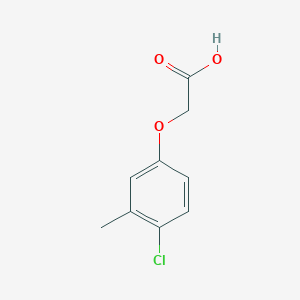

2-(4-Chloro-3-methylphenoxy)acetic acid

Description

The exact mass of the compound (4-Chloro-3-methylphenoxy)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30119. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(4-chloro-3-methylphenoxy)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO3/c1-6-4-7(2-3-8(6)10)13-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBGYNJKXMKWETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OCC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10207523 | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

588-20-5 | |

| Record name | 2-(4-Chloro-3-methylphenoxy)acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=588-20-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000588205 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 588-20-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30119 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, (4-chloro-3-methylphenoxy)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10207523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 588-20-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(4-Chloro-3-methylphenoxy)acetic Acid: Core Properties, Synthesis, and Biological Activity

Abstract

This technical guide provides a comprehensive overview of 2-(4-chloro-3-methylphenoxy)acetic acid, a member of the phenoxyacetic acid class of compounds. While specific experimental data for this particular isomer is limited in publicly available literature, this document extrapolates its core properties, details a robust synthesis protocol based on well-established methods, and discusses its expected biological activity based on the known mechanisms of action of related phenoxy herbicides. This guide is intended for researchers, scientists, and professionals in drug development and agrochemical research who are interested in the synthesis and potential applications of novel phenoxyacetic acid derivatives.

Introduction

Phenoxyacetic acids are a well-known class of organic compounds, with many derivatives being used as systemic herbicides.[1][2][3] These compounds function as synthetic auxins, mimicking the plant hormone indole-3-acetic acid (IAA) and causing uncontrolled growth in broadleaf weeds.[4][5] The specific substitution pattern on the phenoxy ring significantly influences the herbicidal activity and selectivity. This guide focuses on the lesser-known isomer, this compound, providing a theoretical and practical framework for its study.

Chemical and Physical Properties

| Property | Value (for MCPA) | Reference |

| IUPAC Name | 2-(4-chloro-2-methylphenoxy)acetic acid | [7] |

| CAS Number | 94-74-6 | [7][8] |

| Molecular Formula | C₉H₉ClO₃ | [7][8] |

| Molecular Weight | 200.62 g/mol | [6][8] |

| Melting Point | 118-119 °C | [6] |

| Boiling Point | 286.74 °C | [6] |

| Solubility in Water | Insoluble (free acid) | [7][8] |

| Appearance | White to light brown solid | [7] |

Synthesis

The synthesis of this compound can be achieved via the Williamson ether synthesis, a well-established and versatile method for preparing ethers.[9][10][11] This reaction involves the nucleophilic substitution of a haloalkane by an alkoxide. In this case, the sodium salt of 4-chloro-3-methylphenol (the alkoxide) reacts with sodium chloroacetate.

The proposed synthesis workflow is depicted in the following diagram:

Caption: A workflow diagram illustrating the synthesis of this compound.

This protocol is adapted from established procedures for the synthesis of similar phenoxyacetic acids.[9][10][12]

Materials:

-

4-chloro-3-methylphenol

-

Sodium hydroxide (NaOH)

-

Chloroacetic acid

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol (optional, as a co-solvent)

Procedure:

-

Preparation of Sodium Chloroacetate: In a fume hood, dissolve chloroacetic acid in deionized water in an ice bath. While stirring, slowly add a 30% NaOH solution until the pH of the solution is between 8 and 9.

-

Preparation of Sodium 4-chloro-3-methylphenoxide: In a separate reaction vessel equipped with a stirrer and reflux condenser, dissolve sodium hydroxide in a mixture of deionized water and ethanol. Slowly add 4-chloro-3-methylphenol to this solution and stir for 20 minutes at room temperature to form the sodium phenoxide.

-

Condensation Reaction: Add the prepared sodium chloroacetate solution to the sodium 4-chloro-3-methylphenoxide solution. Heat the mixture to reflux (approximately 102°C) and maintain this temperature for 5 hours.

-

Workup and Acidification: After cooling the reaction mixture to room temperature, acidify it by slowly adding 2.0 M HCl until the pH reaches 1-2. This will cause the crude product to precipitate out of the solution.

-

Purification: Filter the white precipitate and wash it three times with dilute hydrochloric acid. To further purify, the crude product can be dissolved in a heated solution of saturated potassium carbonate, filtered to remove any insoluble impurities, and then re-precipitated by adding 2.0 M HCl to the filtrate.

-

Drying: Filter the purified product, wash with dilute hydrochloric acid, and dry overnight in a vacuum oven to yield the final product, this compound.

Biological Activity and Mechanism of Action

While no specific biological data for this compound was found, its structural similarity to other phenoxy herbicides strongly suggests it will act as a synthetic auxin.[2][3][4]

Phenoxy herbicides mimic the action of the natural plant hormone auxin (IAA).[5] When absorbed by a susceptible plant, they bind to auxin-binding proteins, leading to a cascade of effects that disrupt normal growth processes.[5] This includes uncontrolled cell division and elongation, which results in characteristic symptoms such as leaf and stem twisting, and ultimately, plant death.[2] This mechanism is generally selective for broadleaf plants.[1][3]

The proposed signaling pathway for the herbicidal action is illustrated below:

Caption: A generalized signaling pathway for phenoxy herbicides as synthetic auxins.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound for which specific experimental data is not widely available. By leveraging information on structurally related compounds, this guide offers a robust, adaptable synthesis protocol and a well-founded prediction of its biological mechanism of action. The information presented herein serves as a valuable resource for researchers and scientists looking to explore the synthesis and potential applications of this and other novel phenoxyacetic acid derivatives. Further experimental investigation is required to fully characterize the physicochemical properties and biological activity of this specific isomer.

References

- 1. Phenoxy herbicide - Wikipedia [en.wikipedia.org]

- 2. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. nbinno.com [nbinno.com]

- 5. cdn.nufarm.com [cdn.nufarm.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-甲基-4-氯苯氧乙酸 technical, ≥95.0% (T) | Sigma-Aldrich [sigmaaldrich.com]

- 9. The Williamson Ether Synthesis [cs.gordon.edu]

- 10. ochemonline.pbworks.com [ochemonline.pbworks.com]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Phenoxyacetic acid synthesis - chemicalbook [chemicalbook.com]

The Dawn of Selective Weed Control: A Technical History of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA)

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the discovery and history of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA), a pioneering phenoxy herbicide that revolutionized agriculture. From its origins in the wartime search for plant growth regulators to its enduring role in modern weed management, this document provides a comprehensive overview for the scientific community. It details the initial synthesis, mechanism of action as a synthetic auxin, and the key experimental findings that established its selective herbicidal properties. The guide includes structured quantitative data on its physicochemical properties and efficacy, alongside detailed experimental protocols for its synthesis and bioactivity assessment. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of this foundational herbicide.

Discovery and Historical Context

The discovery of MCPA is rooted in early 20th-century investigations into plant growth hormones, particularly indole-3-acetic acid (IAA). In 1936, research initiated at Imperial Chemical Industries' (ICI) Jealott's Hill research center aimed to harness the power of auxins for practical applications.[1] A pivotal breakthrough came when William G. Templeman discovered that high concentrations of IAA could be lethal to plants, publishing in 1940 that this natural auxin could selectively kill broadleaf plants within a cereal field.[1]

This finding spurred a dedicated search by Templeman and his team at ICI for synthetic compounds with enhanced and more reliable selective herbicidal activity than naturally occurring auxins.[1] This research, conducted under the secrecy of World War II, was part of a parallel discovery effort in both the United Kingdom and the United States.[1][2][3][4][5] Four independent groups were working on similar lines: the ICI team, a group at Rothamsted Research in the UK, researchers at the American Chemical Paint Company, and a collaboration between the University of Chicago and the United States Department of Agriculture.[1][2][3][4][5]

By the end of 1941, the Templeman group had identified MCPA as one of the most potent compounds.[1] The first open scientific literature on MCPA was published by Slade, Templeman, and Sexton in 1945.[1] ICI made the strategic decision to commercialize MCPA, influenced by their ready access to the precursor 2-methyl-4-chlorophenol.[1] Following extensive field trials, MCPA was first introduced to UK farmers in 1946.[1]

Physicochemical Properties

The physical and chemical characteristics of MCPA are crucial for its formulation, application, and environmental fate.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [6] |

| Molecular Weight | 200.62 g/mol | [1][6] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 114-118 °C | [1] |

| Water Solubility | 825 mg/L (at 23 °C) | [1] |

| pKa | 3.14 | [7] |

| Octanol-Water Partition Coefficient (log P) | 2.6 | |

| Vapor Pressure | 4 x 10⁻⁴ Pa (at 32 °C) | [6] |

| Henry's Law Constant | 5.5 x 10⁻⁵ Pa·m³/mol (at 25 °C) | [6] |

Synthesis of this compound

The synthesis of MCPA is a relatively straightforward substitution reaction. The most common method involves the reaction of 2-methyl-4-chlorophenol with chloroacetic acid in the presence of a base.[1]

General Reaction Scheme

Caption: General synthesis of MCPA.

Detailed Experimental Protocol

This protocol is a representative example of the synthesis of MCPA.

Materials:

-

o-Cresol

-

Liquid caustic soda (Sodium Hydroxide solution)

-

73% Chloroacetic acid aqueous solution

-

Hydrochloric acid

-

Water

Procedure:

-

Pour o-cresol and liquid caustic soda into a reaction kettle in a 1:1 ratio.

-

While stirring, control the temperature and begin the dropwise addition of a 73% chloroacetic acid aqueous solution.

-

Monitor the pH of the reaction mixture. When the pH is between 8 and 9, begin the dropwise addition of liquid caustic soda.

-

Control the addition rates of both the liquid caustic soda and chloroacetic acid to maintain the pH of the feed liquid between 9 and 10.

-

Once the pH is adjusted to 9-10 with the liquid caustic soda, stop the addition.

-

Maintain the reaction mixture under thermal insulation for 30 minutes to yield a sodium 2-methylphenoxyacetate solution.

-

Add a specific amount of water and allow the solution to cool to room temperature.

-

Slowly add hydrochloric acid dropwise to adjust the pH of the solution to 1-2, which will precipitate a large amount of white solid 2-methylphenoxyacetic acid.

-

Collect the solid product by suction filtration and wash with water to obtain the final white 2-methylphenoxyacetic acid product.

Mechanism of Action: A Synthetic Auxin

MCPA is a selective herbicide that functions by mimicking the plant growth hormone auxin.[1] This mimicry leads to uncontrolled and disorganized cell growth in susceptible broadleaf plants, ultimately causing their death while leaving most grass crops unharmed.[1]

Signaling Pathway

MCPA, like other auxin-mimicking herbicides, is recognized by auxin receptors in the plant cell, primarily F-box proteins such as TIR1 (Transport Inhibitor Response 1). This binding initiates a signaling cascade that leads to the degradation of Aux/IAA transcriptional repressor proteins. The removal of these repressors allows for the expression of auxin-responsive genes, which in turn leads to the physiological effects of uncontrolled growth.

Caption: Simplified MCPA signaling pathway.

Efficacy and Application

MCPA is effective against a wide range of broadleaf weeds in various crops. Its efficacy is dependent on the weed species, growth stage, and application rate.

Weed Control Efficacy

The following table summarizes the efficacy of MCPA on several common weed species. Efficacy is often reported as a percentage reduction in weed biomass.

| Weed Species | Common Name | Application Rate (g ai/ha) | Efficacy (%) | Reference |

| Sinapis arvensis | Charlock | 975 | >95 | [8] |

| Cirsium arvense | Creeping Thistle | 975 - 1300 | ~96 | [8] |

| Chenopodium album | Fat Hen | 975 | >90 | |

| Ranunculus repens | Creeping Buttercup | Not specified | Satisfactory | [9] |

Recommended Application Rates for Various Crops

| Crop | Application Rate (mL/ha of 750 g/L product) | Timing | Reference |

| Wheat, Barley, Oats, Triticale | 460 - 1450 | 5-leaf stage to before jointing | [10] |

| Rice | 485 - 970 | 35-45 days after sowing | [11] |

| Pastures (established grass) | 460 - 2700 | Actively growing weeds | [11] |

| Flax | 325 | Crop 8-20 cm high | [11] |

Experimental Protocols for Bioassays

Bioassays are essential for determining the herbicidal activity of compounds like MCPA. The following protocols outline methods for pre-emergence and post-emergence bioassays.

Pre-Emergence Bioassay

This assay evaluates the effect of the herbicide on seed germination and early seedling growth.

Workflow:

Caption: Pre-emergence bioassay workflow.

Detailed Protocol:

-

Indicator Species: Select a sensitive broadleaf species such as cress (Lepidium sativum) or mustard (Sinapis alba).

-

Preparation: Fill pots or petri dishes with a standardized soil or agar medium.

-

Treatment: Prepare a dilution series of MCPA in water. Apply a known volume of each concentration evenly to the surface of the growth medium. Include a control group treated with water only.

-

Sowing: Place a predetermined number of seeds of the indicator species onto the treated medium.

-

Incubation: Place the pots or dishes in a growth chamber with controlled temperature, light, and humidity.

-

Assessment: After a set period (e.g., 7-14 days), count the number of germinated seeds and measure seedling parameters such as root and shoot length, and fresh/dry weight.

-

Data Analysis: Calculate the germination inhibition percentage and the reduction in seedling growth for each MCPA concentration compared to the control.

Post-Emergence Bioassay

This assay assesses the effect of the herbicide on established seedlings.

Workflow:

Caption: Post-emergence bioassay workflow.

Detailed Protocol:

-

Indicator Species: Use sensitive broadleaf seedlings such as tomato (Solanum lycopersicum) or common bean (Phaseolus vulgaris).

-

Plant Growth: Grow the indicator plants in pots until they reach the 2-4 true leaf stage.

-

Treatment: Prepare a dilution series of MCPA in water, often with a surfactant to improve leaf coverage. Apply the solutions as a foliar spray to the seedlings until runoff. Include a control group sprayed with water and surfactant.

-

Incubation: Return the treated plants to a growth chamber or greenhouse with controlled environmental conditions.

-

Assessment: At regular intervals (e.g., 3, 7, 14, and 21 days after treatment), visually assess the plants for symptoms of phytotoxicity, such as epinasty (twisting of stems and petioles), leaf cupping, and chlorosis. A rating scale (e.g., 0 = no injury, 100 = complete death) can be used.

-

Biomass Measurement: At the end of the experiment, harvest the above-ground biomass of each plant, and determine the fresh and dry weights.

-

Data Analysis: Calculate the percent injury and the percent reduction in biomass for each MCPA concentration compared to the control.

Environmental Fate and Degradation

MCPA is moderately persistent in the soil, with a typical half-life of around 24 days, though this can vary with environmental conditions.[1] The primary degradation pathways are microbial breakdown and photodegradation.

Biodegradation

In soil, MCPA is primarily degraded by microorganisms.[1] The main metabolite is 4-chloro-2-methylphenol (MCP).[1] This occurs through the cleavage of the ether linkage.[1] Another pathway involves the hydroxylation of the methyl group.[1]

Photodegradation

MCPA can also be degraded by sunlight. One proposed pathway involves oxidation by hydroxyl radicals, leading to the cleavage of the ether link and the formation of MCP.[1] Another mechanism involves oxidation by positive electron holes.[1]

Conclusion

The discovery of this compound marked a pivotal moment in the history of agriculture, heralding the era of selective chemical weed control. Its development, born from fundamental research into plant growth hormones, provided farmers with an invaluable tool to increase crop yields. This technical guide has provided a comprehensive overview of the history, synthesis, mechanism of action, and practical application of MCPA. The detailed protocols and structured data presented herein are intended to serve as a valuable resource for researchers and professionals in the fields of agricultural science, weed science, and drug development, facilitating further research and innovation in the ongoing quest for effective and sustainable weed management solutions.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. In the beginning: the multiple discovery of the first hormone herbicides | Weed Science | Cambridge Core [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. In the beginning: the multiple discovery of the first hormone herbicides [agris.fao.org]

- 5. researchgate.net [researchgate.net]

- 6. fao.org [fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. bcpc.org [bcpc.org]

- 10. adama.com [adama.com]

- 11. cdn.specialistsales.com.au [cdn.specialistsales.com.au]

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Chloro-2-methylphenoxy)acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a widely used phenoxy herbicide.[1] It functions as a synthetic auxin, mimicking plant growth hormones to selectively control broadleaf weeds in various agricultural and non-crop settings.[2] This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and mechanism of action of MCPA, tailored for a scientific audience.

Chemical Structure and Properties

MCPA is a member of the chlorophenoxyacetic acid class of compounds. Its structure consists of an acetic acid moiety linked via an ether bond to a 4-chloro-2-methylphenol group.

Physicochemical Properties

A summary of the key physicochemical properties of MCPA is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClO₃ | [3][4][5] |

| Molecular Weight | 200.62 g/mol | [3][4] |

| Melting Point | 114-119 °C | [4][6] |

| Boiling Point | 286.74 °C | [4] |

| Density | 1.56 g/cm³ at 25 °C | [4] |

| Solubility in Water | Insoluble | [6] |

| Appearance | White crystalline solid | [6] |

| CAS Number | 94-74-6 | [3][5] |

Spectroscopic Data

While a detailed spectral analysis is beyond the scope of this guide, researchers can find spectroscopic data, including UV absorption maxima, in publicly available databases. For instance, the maximum UV absorption in an aqueous solution is reported at 279 nm.

Synthesis of 2-(4-Chloro-2-methylphenoxy)acetic Acid

The synthesis of MCPA can be achieved through several routes. The two primary methods are the Williamson ether synthesis and the chlorination of an intermediate.

Experimental Protocol: Williamson Ether Synthesis

This method involves the reaction of a phenoxide with a haloalkane. In the context of MCPA synthesis, 4-chloro-2-methylphenol (or its corresponding phenoxide) is reacted with chloroacetic acid.

Materials:

-

4-chloro-2-methylphenol (o-cresol)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Chloroacetic acid

-

Hydrochloric acid (HCl)

-

Water

-

Appropriate organic solvent (e.g., for extraction)

Procedure:

-

Formation of the Phenoxide: 4-chloro-2-methylphenol is dissolved in an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 4-chloro-2-methylphenoxide.

-

Nucleophilic Substitution: An aqueous solution of chloroacetic acid is added dropwise to the phenoxide solution. The mixture is then heated under reflux to facilitate the Sₙ2 reaction, where the phenoxide ion displaces the chloride ion from chloroacetic acid.

-

Acidification and Precipitation: After the reaction is complete, the solution is cooled and then acidified with a strong acid like hydrochloric acid. This protonates the carboxylate group, leading to the precipitation of 2-(4-chloro-2-methylphenoxy)acetic acid.

-

Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and can be further purified by recrystallization from a suitable solvent.

Experimental Protocol: Chlorination of 2-Methylphenoxyacetic Acid

An alternative synthetic route involves the direct chlorination of 2-methylphenoxyacetic acid.

Materials:

-

2-methylphenoxyacetic acid

-

Chlorinating agent (e.g., chlorine gas, sodium hypochlorite)

-

Catalyst (e.g., imidazole ionic liquid)[7]

-

Solvent

Procedure:

-

Dissolution: 2-methylphenoxyacetic acid is dissolved in a suitable solvent.

-

Catalytic Chlorination: A catalyst, such as an imidazole ionic liquid, is added to the solution.[7] A chlorinating agent, like chlorine gas, is then introduced into the reaction mixture at a controlled temperature.[7]

-

Reaction Monitoring: The reaction is monitored until completion, which can be determined by analytical techniques such as chromatography.

-

Isolation: Upon completion, the reaction mixture is cooled, and the product, 2-(4-chloro-2-methylphenoxy)acetic acid, is isolated by filtration.[7]

Mechanism of Action

MCPA is a synthetic auxin, a class of plant growth regulators that mimic the effects of the natural plant hormone indole-3-acetic acid (IAA). Its herbicidal activity stems from its ability to disrupt normal plant growth processes in susceptible broadleaf weeds.

At the molecular level, synthetic auxins like MCPA are believed to bind to auxin receptors, leading to an overstimulation of downstream signaling pathways. This results in uncontrolled and disorganized cell division and elongation, ultimately causing twisting of stems and leaves, epinasty, and eventual plant death. The selectivity of MCPA for broadleaf weeds over grasses is attributed to differences in their ability to translocate, metabolize, and respond to the herbicide.

The metabolic degradation of MCPA in soil and some microorganisms has been studied. For instance, the bacterium Alcaligenes eutrophus JMP 134 can utilize MCPA as a growth substrate.[8] The degradation pathway typically involves the cleavage of the ether bond, followed by hydroxylation of the resulting phenol to a catechol intermediate, which is then further metabolized through ortho-cleavage pathways.[8]

Caption: Chemical structure of 2-(4-Chloro-2-methylphenoxy)acetic acid.

Conclusion

2-(4-Chloro-2-methylphenoxy)acetic acid is a well-characterized synthetic auxin herbicide with a defined chemical structure and established synthetic routes. Its mechanism of action, involving the disruption of normal plant hormone function, provides a basis for its selective herbicidal activity. This technical guide serves as a foundational resource for researchers and professionals in the fields of agricultural science, environmental chemistry, and drug development who are interested in the properties and applications of this important compound.

References

- 1. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. waterquality.gov.au [waterquality.gov.au]

- 3. 2-(4-chloro-2-methylphenoxy)acetic acid | CymitQuimica [cymitquimica.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. [(4-Chloro-o-tolyl)oxy]acetic acid [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. CN112479863A - Method for preparing 2-methyl-4-chlorophenoxyacetic acid by catalytic chlorination of 2-methylphenoxyacetic acid - Google Patents [patents.google.com]

- 8. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)

A Note on Chemical Nomenclature: The compound requested, 2-(4-chloro-3-methylphenoxy)acetic acid, is not the commonly known and widely studied phenoxy herbicide. The prevalent and commercially significant isomer is 2-(4-chloro-2-methylphenoxy)acetic acid, commonly referred to as MCPA. This guide will focus on the latter, as it is the compound of primary interest to researchers, scientists, and drug development professionals in the context of herbicidal action and auxin mimicry.

IUPAC Name and Synonyms

The nomenclature and various identifiers for MCPA are crucial for accurate database searches and unambiguous scientific communication.

IUPAC Name: 2-(4-chloro-2-methylphenoxy)acetic acid[1][2]

Common Synonyms and Trade Names: A multitude of synonyms and trade names have been used for MCPA over the years, reflecting its widespread use in agriculture and research.[1][3] These include:

-

MCPA[1]

-

(4-Chloro-2-methylphenoxy)acetic acid[1]

-

2-Methyl-4-chlorophenoxyacetic acid[1]

-

4-Chloro-o-tolyloxyacetic acid

-

MCP

-

Metaxon

-

Agritox[3]

-

Agroxone[3]

-

Chiptox

-

Cornox[3]

-

Hedonal M

-

Rhonox

-

Weedar

-

Zelan[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of MCPA is essential for its formulation, application, and environmental fate assessment. The data presented below has been compiled from various scientific sources.

| Property | Value | References |

| Molecular Formula | C₉H₉ClO₃ | [3][4][5] |

| Molecular Weight | 200.62 g/mol | [1][3][4][5][6] |

| Appearance | White to light brown solid/crystalline powder | [4][6] |

| Melting Point | 114-118 °C | [4][6][7] |

| Boiling Point | Decomposes before boiling | [8][9] |

| Water Solubility | 825 mg/L (at 23-25 °C) | [4][6] |

| pKa | 3.07 - 3.73 | [1][8] |

| Density | 1.18-1.21 g/cm³ | [4] |

| Vapor Pressure | 0.4 mPa (at 20 °C) | [8] |

Experimental Protocols

Synthesis of 2-(4-Chloro-2-methylphenoxy)acetic Acid (MCPA)

The synthesis of MCPA is typically achieved through the Williamson ether synthesis, a well-established method in organic chemistry. The following protocol is a generalized representation based on common industrial practices.

Reaction Scheme:

2-methyl-4-chlorophenol + ClCH₂COOH → 2-(4-chloro-2-methylphenoxy)acetic acid + HCl

Materials and Reagents:

-

2-methyl-4-chlorophenol (p-chloro-o-cresol)

-

Chloroacetic acid

-

Sodium hydroxide (or other suitable base)

-

Water

-

Hydrochloric acid (for acidification)

-

Organic solvent for extraction (e.g., toluene, dichloroethane)

Procedure:

-

Formation of the Phenoxide: In a reaction vessel, dissolve 2-methyl-4-chlorophenol in an aqueous solution of sodium hydroxide. The base deprotonates the phenolic hydroxyl group, forming the more nucleophilic sodium 2-methyl-4-chlorophenoxide.

-

Nucleophilic Substitution: To the phenoxide solution, slowly add a solution of chloroacetic acid. The reaction mixture is typically heated to facilitate the nucleophilic substitution of the chlorine atom on the chloroacetic acid by the phenoxide ion. The temperature and reaction time will vary depending on the specific industrial process.

-

Neutralization and Acidification: After the reaction is complete, the mixture is cooled. The excess base is neutralized, and the solution is then acidified with hydrochloric acid. This step protonates the carboxylate group of the MCPA salt, causing the free acid to precipitate out of the aqueous solution.

-

Isolation and Purification: The precipitated crude MCPA is isolated by filtration. It can be further purified by recrystallization from a suitable solvent to yield a product of high purity.

Signaling Pathways and Mechanism of Action

MCPA is a synthetic auxin herbicide, meaning it mimics the action of the natural plant hormone indole-3-acetic acid (IAA).[10] Its herbicidal effect stems from its ability to disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth.

Mechanism of Action:

-

Uptake and Translocation: MCPA is absorbed by the leaves and roots of the plant and is translocated throughout the plant's vascular system, accumulating in the meristematic tissues where active cell division and growth occur.[10]

-

Auxin Mimicry: In the plant cells, MCPA mimics the action of auxin by binding to auxin receptors. This leads to an overstimulation of auxin-responsive genes.

-

Disruption of Growth Processes: The excessive auxin signal disrupts a variety of growth processes, including cell division, cell elongation, and differentiation. This leads to a range of symptoms in susceptible broadleaf plants, such as twisting of stems and leaves (epinasty), callus formation, and eventual tissue death.

-

Selectivity: The selectivity of MCPA for broadleaf plants over grasses is attributed to differences in their vascular structure, metabolism, and ability to translocate the herbicide.

Simplified Auxin Signaling Pathway Hijacked by MCPA:

The following diagram illustrates the core components of the auxin signaling pathway and how synthetic auxins like MCPA interfere with it.

Figure 1: Simplified representation of the auxin signaling pathway and its disruption by MCPA. In the absence of high auxin levels, Aux/IAA proteins repress the activity of Auxin Response Factors (ARFs). When MCPA is present, it binds to the TIR1/AFB receptor, leading to the ubiquitination and subsequent degradation of the Aux/IAA repressor. This frees the ARF to activate the transcription of auxin-responsive genes, resulting in uncontrolled plant growth.

Conclusion

2-(4-Chloro-2-methylphenoxy)acetic acid (MCPA) remains a significant molecule in the field of agricultural science. Its well-defined chemical properties, established synthesis routes, and understood mechanism of action as a synthetic auxin make it a valuable tool for weed management and a subject of ongoing research. This guide provides a foundational technical overview for professionals in research and development, summarizing the key aspects of MCPA's chemistry and biology. Further investigation into its environmental fate, potential for resistance development in weed populations, and the development of more targeted and environmentally benign analogues continues to be an active area of scientific inquiry.

References

- 1. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 2. scribd.com [scribd.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. grokipedia.com [grokipedia.com]

- 6. cdn.nufarm.com [cdn.nufarm.com]

- 7. mdpi.com [mdpi.com]

- 8. MCPA - Wikipedia [en.wikipedia.org]

- 9. Auxin - Wikipedia [en.wikipedia.org]

- 10. apparentag.com.au [apparentag.com.au]

An In-depth Technical Guide to the Physical and Chemical Properties of MCPA

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-methyl-4-chlorophenoxyacetic acid (MCPA), a widely used phenoxy herbicide. The information is presented to support research, scientific analysis, and drug development activities. All quantitative data is summarized in structured tables for ease of comparison, and detailed methodologies for key experimental determinations are provided.

Chemical Identity and Structure

MCPA is a synthetic auxin herbicide used to control broadleaf weeds in various agricultural and turf settings.[1][2][3] Its chemical structure and identity are fundamental to understanding its physical properties and chemical interactions.

| Identifier | Value |

| Preferred IUPAC Name | (4-Chloro-2-methylphenoxy)acetic acid[2][4][5] |

| Other Names | 2-methyl-4-chlorophenoxyacetic acid, 4-chloro-o-tolyloxyacetic acid[2][4] |

| CAS Number | 94-74-6[2][6] |

| Chemical Formula | C₉H₉ClO₃[1][2][4][7] |

| Molecular Weight | 200.62 g/mol [1][2][4][7] |

| SMILES | CC1=C(OCC(=O)O)C=C(Cl)C=C1[2][4] |

| InChI Key | WHKUVVPPKQRRBV-UHFFFAOYSA-N[2][7] |

Physicochemical Properties

The physicochemical properties of MCPA are crucial for determining its environmental fate, biological activity, and for the development of analytical methods.

| Property | Value |

| Appearance | White to light brown crystalline solid[1][2][4] |

| Melting Point | 114–119 °C[1][2][6][8][9] |

| Boiling Point | Decomposes before boiling[9][10] |

| Density | 1.18-1.21 g/cm³[2][4] |

| Vapor Pressure | 0.2 mPa @ 20 °C[6] |

| pKa | 3.07 - 3.14[8][11] |

| Water Solubility | 825 mg/L at 25 °C[1][2][6] |

| Solubility in Organic Solvents | Very soluble in ether, ethanol, toluene, xylene; Soluble in methanol[6][8] |

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are outlined below. These protocols are based on standard laboratory practices and established guidelines.

Melting Point Determination

The melting point of MCPA can be determined using the capillary method with a melting point apparatus.[12][13][14][15][16]

Principle: A small, finely powdered sample of the organic solid is heated slowly in a capillary tube, and the temperature range over which the substance melts is observed.[12][13]

Procedure:

-

Sample Preparation: A small amount of dry MCPA is finely powdered.

-

Capillary Tube Loading: The powdered sample is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2 °C per minute) near the expected melting point.[12][13]

-

Observation: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire solid has liquefied (T2) are recorded. The melting point is reported as the range T1-T2.

Solubility Determination

3.2.1. Water Solubility (OECD Guideline 105 - Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher.[1][2][4][7][8]

Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the saturated aqueous solution is then determined by a suitable analytical method.[1]

Procedure:

-

Equilibration: An excess amount of MCPA is added to a known volume of distilled water in a flask. The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Phase Separation: The solution is allowed to stand to allow undissolved material to settle. An aliquot of the clear supernatant is then taken after centrifugation or filtration.

-

Analysis: The concentration of MCPA in the aliquot is determined using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9][17]

-

Calculation: The water solubility is expressed in mg/L.

3.2.2. Solubility in Organic Solvents

A general method for determining the solubility of an organic compound in an organic solvent.[13][18][19]

Principle: A known mass of the solute is dissolved in a minimal volume of the solvent at a constant temperature.

Procedure:

-

Sample Preparation: A pre-weighed amount of MCPA is placed in a vial.

-

Solvent Addition: A known organic solvent (e.g., ethanol, ether) is added dropwise from a burette while the mixture is continuously agitated.

-

Observation: The addition of the solvent is continued until the MCPA is completely dissolved.

-

Calculation: The solubility is calculated based on the mass of MCPA and the volume of solvent used and is typically expressed as g/100 mL or g/L.

pKa Determination

The acid dissociation constant (pKa) of MCPA, a weak acid, can be determined by potentiometric titration.[18][20][21][22]

Principle: A solution of the weak acid is titrated with a strong base, and the pH is measured as a function of the volume of titrant added. The pKa is the pH at the half-equivalence point.[18][20]

Procedure:

-

Solution Preparation: A known concentration of MCPA is prepared in water.

-

Titration: The MCPA solution is titrated with a standardized solution of a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.

-

Data Collection: The pH is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting pH versus the volume of NaOH added. The equivalence point is determined from the inflection point of the curve. The volume of NaOH at the half-equivalence point is then found, and the corresponding pH on the curve is the pKa of the acid.

Spectral Analysis

3.4.1. Fourier-Transform Infrared (FT-IR) Spectroscopy

Principle: Infrared radiation is passed through a sample. The absorption of specific frequencies of radiation corresponds to the vibrational frequencies of the bonds within the molecule, providing a "fingerprint" of the compound.[23][24]

Procedure (Thin Solid Film):

-

Sample Preparation: A small amount of MCPA is dissolved in a volatile solvent (e.g., methylene chloride).

-

Film Formation: A drop of the solution is placed on a salt plate (e.g., KBr), and the solvent is allowed to evaporate, leaving a thin film of the compound.[10]

-

Analysis: The salt plate is placed in the sample holder of the FT-IR spectrometer, and the spectrum is recorded.

3.4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Principle: The magnetic properties of atomic nuclei are used to provide detailed information about the structure and chemical environment of the atoms in a molecule.[5][25][26][27][28][29]

Procedure:

-

Sample Preparation: A small amount of MCPA is dissolved in a deuterated solvent (e.g., CDCl₃).

-

Analysis: The solution is placed in an NMR tube, which is then inserted into the NMR spectrometer.

-

Data Acquisition: The ¹H and ¹³C NMR spectra are acquired according to the instrument's standard operating procedures.

3.4.3. Mass Spectrometry (MS)

Principle: Molecules are ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z), providing information about the molecular weight and fragmentation pattern of the compound.[22][30][31][32]

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: A dilute solution of MCPA is prepared in a suitable solvent (e.g., methanol).

-

Infusion: The solution is infused into the ESI source of the mass spectrometer.

-

Ionization: A high voltage is applied to the solution, causing it to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Analysis: The ions are guided into the mass analyzer, where they are separated based on their m/z ratio, and a mass spectrum is generated.

Signaling and Degradation Pathways

MCPA Mode of Action: Synthetic Auxin Pathway

MCPA acts as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA). This leads to uncontrolled growth and eventual death in susceptible broadleaf plants.[2][3][33][34][35] The simplified signaling pathway is depicted below.

Caption: Simplified signaling pathway of MCPA as a synthetic auxin.

Environmental Degradation of MCPA

MCPA in the environment, particularly in soil and water, undergoes degradation through microbial and photochemical processes. The primary degradation product is 4-chloro-2-methylphenol (MCP).[2][11][36][37][38][39]

Caption: Environmental degradation pathways of MCPA.

References

- 1. filab.fr [filab.fr]

- 2. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 3. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

- 5. books.rsc.org [books.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 8. oecd.org [oecd.org]

- 9. researchgate.net [researchgate.net]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. youtube.com [youtube.com]

- 12. Residues Analysis and Dissipation Kinetics of Three Herbicides; Mesotrione, Ametryn and MCPA-Na in Maize and Soil Using LC-MS/MS | Semantic Scholar [semanticscholar.org]

- 13. researchgate.net [researchgate.net]

- 14. Determination of the phenoxyacid herbicides MCPA, mecoprop and 2,4-D in kidney tissue using liquid chromatography with electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Slow-release formulations of the herbicide MCPA by using clay-protein composites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. www1.udel.edu [www1.udel.edu]

- 17. Dissipation and residue of MCPA (4-chloro-2-ethylphenoxyacetate) in wheat and soil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 19. scribd.com [scribd.com]

- 20. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]

- 23. rtilab.com [rtilab.com]

- 24. m.youtube.com [m.youtube.com]

- 25. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 26. reclaim.cdh.ucla.edu [reclaim.cdh.ucla.edu]

- 27. jackwestin.com [jackwestin.com]

- 28. youtube.com [youtube.com]

- 29. m.youtube.com [m.youtube.com]

- 30. phys.libretexts.org [phys.libretexts.org]

- 31. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 32. pubs.acs.org [pubs.acs.org]

- 33. A Comprehensive Guide to Pesticide Residue Analysis [scioninstruments.com]

- 34. chem.libretexts.org [chem.libretexts.org]

- 35. researchgate.net [researchgate.net]

- 36. academic.oup.com [academic.oup.com]

- 37. researchgate.net [researchgate.net]

- 38. spectrabase.com [spectrabase.com]

- 39. pure.au.dk [pure.au.dk]

The Biological Activity of 2-(4-Chloro-3-methylphenoxy)acetic Acid: A Technical Guide

An In-depth Examination of the Herbicidal, Toxicological, and Mechanistic Profile of a Widely Used Phenoxyalkanoic Acid Herbicide

Abstract

2-(4-Chloro-3-methylphenoxy)acetic acid, commonly known as MCPA (2-methyl-4-chlorophenoxyacetic acid), is a selective, systemic phenoxyalkanoic acid herbicide extensively used in agriculture for the post-emergence control of broadleaf weeds in cereal crops, grasslands, and turf.[1] Its herbicidal efficacy stems from its ability to act as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA), which leads to uncontrolled and lethal growth in susceptible dicotyledonous plants. This technical guide provides a comprehensive overview of the biological activity of MCPA, detailing its mechanism of action, toxicological profile across various organisms, and the experimental protocols used for its evaluation. Quantitative data are presented in structured tables for comparative analysis, and key biological and experimental pathways are visualized using diagrams. This document is intended for researchers, scientists, and professionals in drug development and crop protection seeking a thorough understanding of MCPA's biological interactions.

Introduction

First introduced in 1945, MCPA has become a staple in weed management due to its effectiveness and selectivity.[1] It belongs to the phenoxy herbicide group and functions by disrupting the normal hormonal balance in target plants, leading to abnormal growth and eventual death, while monocotyledonous crops like wheat and barley remain largely unaffected.[2] The biological activity of MCPA is multifaceted, encompassing its intended herbicidal effects, as well as its unintended toxicological impacts on non-target organisms and its environmental fate. A comprehensive understanding of these aspects is crucial for its safe and effective use.

Mechanism of Action: A Synthetic Auxin

The primary mode of action of MCPA is as a synthetic auxin, mimicking the natural plant hormone indole-3-acetic acid (IAA).[1] This mimicry leads to a state of auxin overdose in susceptible plants, triggering a cascade of events that result in unregulated gene expression and ultimately, plant death.[3]

The Auxin Signaling Pathway

In the absence of high auxin levels, Aux/IAA transcriptional repressor proteins bind to Auxin Response Factors (ARFs), preventing them from activating the transcription of auxin-responsive genes.[4] When auxin (or a synthetic mimic like MCPA) is present, it acts as a "molecular glue," facilitating the interaction between the Aux/IAA repressors and the TIR1/AFB F-box protein, which is part of the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex.[5][6] This interaction leads to the polyubiquitination of the Aux/IAA repressors, marking them for degradation by the 26S proteasome.[7][8] The degradation of these repressors frees the ARF transcription factors to bind to auxin response elements (AuxREs) in the promoters of target genes, thereby activating their transcription.[4] This leads to a host of downstream effects, including uncontrolled cell elongation, division, and differentiation, which manifest as epinasty (twisting of stems and leaves), tissue swelling, and ultimately, plant death.[2]

Toxicological Profile

The toxicity of MCPA has been evaluated in a range of organisms. It is generally considered to be of low to moderate acute toxicity to mammals, but can be more toxic to aquatic organisms.

Mammalian Toxicity

MCPA exhibits slight acute toxicity via oral and dermal routes in mammals.[9] The Acceptable Daily Intake (ADI) for humans, a measure of the amount of a substance that can be ingested daily over a lifetime without appreciable health risk, has been established by regulatory agencies.[10][11][12] The No-Observed-Adverse-Effect Level (NOAEL) is the highest dose at which no adverse effects are observed in toxicological studies.[13][14][15]

| Parameter | Species | Value | Reference |

| Acute Oral LD50 | Rat | 700 - 1160 mg/kg | [9] |

| Mouse | 550 - 800 mg/kg | [9] | |

| Acute Dermal LD50 | Rat | >1000 mg/kg | [9] |

| Rabbit | >4000 mg/kg | [9] | |

| NOAEL (Chronic) | Rat | 1.1 mg/kg/day | [10] |

| ADI | Human | 0.01 mg/kg/day | [10] |

Table 1: Mammalian Toxicity of MCPA

Avian Toxicity

MCPA is considered moderately toxic to birds.[9]

| Parameter | Species | Value | Reference |

| Acute Oral LD50 | Bobwhite Quail | 377 mg/kg | [9] |

| Oral LD50 | Bee | 104 µ g/bee | [9] |

Table 2: Avian and Insect Toxicity of MCPA

Aquatic Toxicity

The toxicity of MCPA to aquatic organisms is a significant consideration for its environmental risk assessment. It is generally more toxic to aquatic plants (algae) and some invertebrates than to fish.

| Parameter | Species | Value | Reference |

| 96-hr LC50 | Rainbow Trout (Oncorhynchus mykiss) | 117 - 232 mg/L | [9] |

| 48-hr EC50 (Immobilisation) | Daphnia magna (Water Flea) | >100 mg/L | [16] |

| 72-hr EC50 (Growth Inhibition) | Pseudokirchneriella subcapitata (Green Algae) | 3.9 mg/L | [17] |

| 5-day NOEC (Growth) | Navicula pelliculosa (Diatom) | 7.7 µg/L | [17] |

Table 3: Aquatic Toxicity of MCPA

Experimental Protocols

The toxicological data presented are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and the U.S. Environmental Protection Agency (EPA). These guidelines ensure the reproducibility and reliability of the data.

Mammalian Acute Toxicity Testing

-

OECD 402: Acute Dermal Toxicity : This test evaluates the adverse effects of a single dermal application of a substance.[18][19][20][21][22] A specified dose is applied to the shaved skin of a small group of animals (typically rats or rabbits), and the animals are observed for 14 days for signs of toxicity and mortality.

-

OECD 420/423/425: Acute Oral Toxicity : These guidelines describe methods to assess the toxicity of a single oral dose of a substance.[14][17][23][24] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are designed to estimate the LD50 value while minimizing the number of animals used.

Aquatic Ecotoxicity Testing

-

OECD 203: Fish, Acute Toxicity Test : This guideline details the methodology for determining the LC50 of a substance in fish (e.g., rainbow trout, zebrafish) over a 96-hour exposure period.[9][13][25][26][27] Fish are exposed to a series of concentrations of the test substance in a static or semi-static system, and mortality is recorded at 24, 48, 72, and 96 hours.

-

OECD 202: Daphnia sp. Acute Immobilisation Test : This test assesses the acute toxicity to Daphnia magna over a 48-hour exposure.[1][5][16][28][29] The endpoint is the EC50, the concentration at which 50% of the daphnids are immobilized.

-

OECD 201: Alga, Growth Inhibition Test : This protocol measures the effect of a substance on the growth of freshwater algae (e.g., Pseudokirchneriella subcapitata) over 72 hours.[30][31][32][33][34] The EC50 for growth rate inhibition is determined.

Chronic Toxicity and Carcinogenicity Studies

-

OECD 452: Chronic Toxicity Studies : These studies evaluate the effects of long-term (e.g., 12 months in rats) repeated exposure to a substance.[10][35][36][37][38]

-

OECD 453: Combined Chronic Toxicity/Carcinogenicity Studies : This guideline combines a chronic toxicity study with a carcinogenicity bioassay, typically lasting 24 months in rats.[2][39][40][41]

Experimental Workflows

The following diagrams illustrate typical workflows for key toxicological and efficacy assessments of herbicides like MCPA.

Conclusion

This compound (MCPA) is a potent and selective herbicide that functions by disrupting the auxin signaling pathway in susceptible broadleaf plants. Its biological activity has been extensively studied, revealing a toxicological profile of slight acute toxicity to mammals and moderate toxicity to avian and some aquatic species. The standardized experimental protocols outlined by regulatory bodies such as the OECD and EPA are fundamental to generating the reliable data necessary for comprehensive risk assessments. This technical guide has synthesized the key aspects of MCPA's biological activity, providing a valuable resource for professionals in the fields of agricultural science, toxicology, and environmental safety. A thorough understanding of its mechanism of action and toxicological endpoints is essential for ensuring its continued safe and effective use in modern agriculture.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. Flowchart Creation [developer.mantidproject.org]

- 4. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. shop.fera.co.uk [shop.fera.co.uk]

- 6. journals.biologists.com [journals.biologists.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. oecd.org [oecd.org]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. sketchviz.com [sketchviz.com]

- 12. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]

- 13. Test No. 203: Fish, Acute Toxicity Test - Tox Lab [toxlab.co]

- 14. oecd.org [oecd.org]

- 15. medium.com [medium.com]

- 16. oecd.org [oecd.org]

- 17. researchgate.net [researchgate.net]

- 18. Oecd acute,subacte, sub chronic dermal toxicity studies(402, 410, 411). | PPTX [slideshare.net]

- 19. scribd.com [scribd.com]

- 20. oecd.org [oecd.org]

- 21. OECD 402: Acute Dermal Toxicity - Analytice [analytice.com]

- 22. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]

- 23. oecd.org [oecd.org]

- 24. oecd.org [oecd.org]

- 25. OECD 203: Fish, Acute Toxicity Test - Situ Biosciences [situbiosciences.com]

- 26. scribd.com [scribd.com]

- 27. eurofins.com.au [eurofins.com.au]

- 28. OECD 202: Daphnia sp., Acute Immobilization Test [aropha.com]

- 29. catalog.labcorp.com [catalog.labcorp.com]

- 30. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 31. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test | ibacon GmbH [ibacon.com]

- 32. shop.fera.co.uk [shop.fera.co.uk]

- 33. eurofins.com.au [eurofins.com.au]

- 34. oecd.org [oecd.org]

- 35. Chronic Toxicity OECD 452 - Toxicology IND Services [toxicology-ind.com]

- 36. oecd.org [oecd.org]

- 37. oecd.org [oecd.org]

- 38. Chronic toxicity tests (OECD 452: 2018). - IVAMI [ivami.com]

- 39. oecd.org [oecd.org]

- 40. oecd.org [oecd.org]

- 41. Carcinogenicity OECD 453 - Toxicology IND Services [toxicology-ind.com]

In-Depth Toxicological Profile of 2-(4-Chloro-3-methylphenoxy)acetic Acid (MCPA)

A Technical Guide for Researchers and Drug Development Professionals

Introduction

2-(4-Chloro-3-methylphenoxy)acetic acid, commonly known as MCPA, is a selective phenoxy herbicide widely used for the control of broadleaf weeds in agriculture.[1] Its mode of action in plants is as a synthetic auxin, mimicking natural plant growth hormones and leading to uncontrolled growth and eventual death of susceptible species.[1] While effective in its agricultural application, a thorough understanding of its toxicological profile in mammalian systems is crucial for assessing human health risks and for professionals in drug development who may encounter structurally similar compounds. This technical guide provides a comprehensive overview of the toxicological data on MCPA, with a focus on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | This compound | IUPAC |

| CAS Number | 94-74-6 | |

| Molecular Formula | C₉H₉ClO₃ | [1] |

| Molecular Weight | 200.62 g/mol | [1] |

| Appearance | White to light brown solid | [1] |

| Melting Point | 114-119 °C | [2] |

| Water Solubility | 825 mg/L (23 °C) | [1] |

| Log P (Kow) | 2.8 | [1] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

MCPA is readily absorbed from the gastrointestinal tract in mammals.[3][4] Following absorption, it is distributed to various organs.[3] The metabolism of MCPA is not extensive, with the majority of the compound being excreted unchanged in the urine.[3][4][5] The primary routes of excretion are via urine and, to a lesser extent, feces.[3][4][5] The elimination half-life can vary between species.[5]

Acute Toxicity

MCPA exhibits low to moderate acute toxicity depending on the route of exposure and the animal species.

| Species | Route | LD50 | Toxicity Category | Reference |

| Rat (male) | Oral | 1.38 g/kg | III | [2] |

| Rat (female) | Oral | 0.76 g/kg | III | [2] |

| Rat | Dermal | >4000 mg/kg | III | [2] |

| Rat | Inhalation | >6.36 mg/L | III | [2] |

| Mouse | Oral | 550 - 800 mg/kg | - | [6] |

| Rabbit | Dermal | >4000 mg/kg | - | [6] |

Experimental Protocol: Acute Oral Toxicity (LD50) Study in Rats (General Guideline)

A typical acute oral toxicity study for a substance like MCPA would follow OECD Guideline 423 (Acute Toxic Class Method) or EPA Health Effects Test Guidelines OPPTS 870.1100.

Chronic Toxicity and Carcinogenicity

Long-term exposure studies have been conducted in rodents to assess the chronic toxicity and carcinogenic potential of MCPA. The primary target organ identified in these studies is the kidney.[2][7][8][9][10]

| Species | Duration | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Rat | 2 years | 20 ppm (diet) | 80 ppm (diet) | Increased triglycerides and serum glutamic transaminase levels. | [8] |

| Mouse | 2 years | 100 ppm (diet) (approx. 16 mg/kg bw/day) | 500 ppm (diet) (approx. 83 mg/kg bw/day) | Increased kidney weight and histopathological changes. | [7] |

| Dog | 1 year | 0.15 mg/kg bw/day | 0.75 mg/kg bw/day | Kidney toxicity. | [3] |

Carcinogenicity Classification: Based on long-term studies in rats and mice, MCPA is classified as "Not Likely to Be Carcinogenic to Humans".[11][12][13] The International Agency for Research on Cancer (IARC) has classified chlorophenoxy herbicides as a group as "possibly carcinogenic to humans" (Group 2B), based on limited evidence in humans.[14]

Experimental Protocol: Combined Chronic Toxicity/Carcinogenicity Study (General Guideline)

Such studies generally adhere to OECD Guideline 453 or EPA Health Effects Test Guidelines OPPTS 870.4300.

Reproductive and Developmental Toxicity

MCPA has been evaluated for its potential to cause reproductive and developmental effects.

| Study Type | Species | NOAEL | LOAEL | Effects at LOAEL | Reference |

| Two-Generation Reproduction | Rat | 150 ppm (diet) (approx. 12 mg/kg bw/day) | 450 ppm (diet) (approx. 40 mg/kg bw/day) | Reduced parental and offspring body weight gain. | [7][15] |

| Developmental | Rat | 60 mg/kg bw/day | 120 mg/kg bw/day | Reduced maternal body weight gain, reduced fetal body weight, and delayed ossification. | [7] |

| Developmental | Rabbit | 15 mg/kg bw/day (maternal) | 30 mg/kg bw/day (maternal) | Clinical signs of maternal toxicity and death. | [7] |

| Developmental | Rabbit | 60 mg/kg bw/day (fetal) | - | No embryo/fetal toxicity observed at the highest dose tested. | [7] |

Based on these studies, MCPA is not considered to be a reproductive toxicant or a teratogen at doses that are not maternally toxic.[7][15]

Genotoxicity

MCPA has been tested in a variety of in vitro and in vivo genotoxicity assays. The overall weight of evidence suggests that MCPA is not genotoxic in vivo.[16] It is non-mutagenic in bacterial and mammalian cell gene mutation assays.[16] Some evidence of clastogenicity (chromosome damage) has been observed in in vitro studies at high, cytotoxic concentrations, but these findings have not been replicated in in vivo studies.[16]

| Assay Type | System | Metabolic Activation | Result | Reference |

| Bacterial Reverse Mutation (Ames test) | S. typhimurium | With and without | Negative | [16] |

| Chromosomal Aberration | Human lymphocytes (in vitro) | With | Positive (at high, cytotoxic concentrations) | [16] |

| Mouse Micronucleus | Mouse bone marrow (in vivo) | N/A | Negative | [16] |

| Sister Chromatid Exchange | Chinese hamster (in vivo) | N/A | Equivocal (small increases at toxic doses) | [16] |

Mechanisms of Toxicity

The primary mechanism of action of MCPA in plants is as a synthetic auxin. In mammals, the toxic effects are thought to be related to the uncoupling of oxidative phosphorylation and disruption of acetyl-CoA metabolism.

Regulatory Information

The Acceptable Daily Intake (ADI) for MCPA has been established by regulatory agencies based on the available toxicological data. The FAO/WHO Joint Meeting on Pesticide Residues (JMPR) established an ADI of 0-0.1 mg/kg bw per day, based on an overall NOAEL of 12 mg/kg bw/day from subchronic rat studies and applying a 100-fold safety factor.[7]

Conclusion

This compound (MCPA) exhibits a low to moderate order of acute toxicity. The primary target organ for chronic toxicity is the kidney. MCPA is not considered to be carcinogenic or genotoxic in vivo. Reproductive and developmental effects are only observed at doses that also cause maternal toxicity. The established ADI provides a margin of safety for human exposure. This technical guide summarizes the key toxicological endpoints and provides a basis for further research and risk assessment.

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. Toxicokinetics, including saturable protein binding, of 4-chloro-2-methyl phenoxyacetic acid (MCPA) in patients with acute poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. EXTOXNET PIP - MCPA [extoxnet.orst.edu]

- 7. fao.org [fao.org]

- 8. Chronic dietary toxicity and oncogenicity evaluation of MCPA (4-chloro-2-methylphenoxyacetic acid) in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. A Systematic Review of Carcinogenic Outcomes and Potential Mechanisms from Exposure to 2,4-D and MCPA in the Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Federal Register :: MCPA; Pesticide Tolerances [federalregister.gov]

- 13. npic.orst.edu [npic.orst.edu]

- 14. carexcanada.ca [carexcanada.ca]

- 15. Reproductive toxicity of MCPA (4-chloro-2-methylphenoxyacetic acid) in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Environmental Fate of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental fate of the widely used phenoxy herbicide, 2-(4-chloro-3-methylphenoxy)acetic acid, commonly known as MCPA. Understanding the transport, transformation, and persistence of this compound in various environmental compartments is critical for assessing its ecological risk and ensuring its sustainable use.

Introduction and Physicochemical Properties

MCPA is a selective, systemic herbicide used to control broadleaf weeds, primarily in cereal crops, pastures, and turf.[1][2] Its mode of action mimics the plant growth hormone auxin, leading to uncontrolled growth and eventual death in susceptible plants.[1] The environmental behavior of MCPA is largely governed by its physicochemical properties, which dictate its solubility, mobility, and susceptibility to various degradation processes.

Table 1: Physicochemical Properties of MCPA

| Property | Value | Reference |

| Chemical Formula | C₉H₉ClO₃ | [1] |

| Molar Mass | 200.62 g·mol⁻¹ | [1] |

| Appearance | White to light brown solid | [1] |

| Water Solubility | 825 mg/L (at 23 °C) | [1][3] |

| Vapour Pressure | 0.2 x 10⁻³ Pa (at 21 °C) | [3] |

| pKa | 3.07 | [3] |

| Octanol-water Partition Coefficient (log Kow) | 2.75 (estimated) | |

| Organic Carbon-Water Partition Coefficient (Koc) | 41.33 - 110 L/kg | [3][4] |

Note: The high water solubility and low Koc value indicate a potential for mobility in the environment.

Environmental Degradation Pathways

MCPA is degraded in the environment through several mechanisms, with microbial biodegradation being the most significant. Photodegradation also contributes to its breakdown, particularly in aquatic systems, while hydrolysis is not considered an important degradation route.[5][6]

The primary mechanism for MCPA dissipation in soil and water is microbial degradation.[1][6] A variety of microorganisms in the soil can utilize MCPA as a carbon source.[1] The degradation process often involves an initial lag phase, which can vary depending on soil characteristics like moisture, organic matter content, pH, and temperature, followed by a period of rapid breakdown.[2][7]

The initial and rate-limiting step in the aerobic biodegradation of MCPA is the cleavage of the ether linkage, catalyzed by an α-ketoglutarate-dependent dioxygenase enzyme encoded by the tfdA gene or similar genes (tfdAα, tfdA Class I, II, III).[1] This process yields 4-chloro-2-methylphenol (MCP) as the major metabolite, which is generally more toxic than the parent compound but also degrades relatively quickly.[1][2] An alternative minor pathway involves the hydroxylation of the methyl group to form cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid).[1]

Caption: Major and minor microbial degradation pathways of MCPA in soil.

Under anaerobic conditions, such as in saturated soils or sediment/water systems, the biodegradation of MCPA is negligible.[6][8] This can lead to the persistence of MCPA and the formation of a legacy source in such environments.[8]

Table 2: Soil Biodegradation Half-life (DT₅₀) of MCPA

| Soil Type | Temperature (°C) | DT₅₀ (days) | Reference |

| Chernozem | Not specified | 2.2 | [9][10] |

| Regosol | Not specified | 11.7 | [9][10] |

| General Agricultural Soil | Not specified | ~24 | [1] |

| Various Agricultural Soils | Not specified | 3 - 16 | [2] |

| Acidic Soil | Not specified | 5 - 9 weeks | [6] |

| Neutral Soil (pH ≥ 6.3) | Not specified | 1 week | [6] |

| Sandy Soil (Ap Horizon) | 25 | 3.1 | [2] |

| Sandy Soil (C Horizon) | 10 | 12-15 day lag phase | [2] |

Photodegradation, or photolysis, can be an important transformation pathway for MCPA in aqueous environments when exposed to sunlight.[1][5][11] The direct photolysis of MCPA primarily yields 4-chloro-2-methylphenol (MCP) as the main intermediate product.[8][11][12] Other photoproducts can include 4-chloro-2-formylphenol and o-cresol.[13] The photolytic half-life in aqueous solution under sunlight has been reported to be between 20 and 24 days.[13]

Two primary photochemical degradation pathways have been proposed:

-

Oxidation by Hydroxyl Radicals (•OH): The hydroxyl radical adds to the aromatic ring, followed by a radical transfer to the ether carbon. In the presence of oxygen, this leads to the cleavage of the ether link, forming MCP.[1]

-

Oxidation by Positive Electron Holes (h+): These holes polarize the carboxyl group, causing the CH₂-COOH bond to split and produce 4-chloro-2-methylphenylformate.[1]

Caption: Proposed photochemical degradation pathways for MCPA in water.

Environmental Transport and Mobility

MCPA's high water solubility and weak adsorption to soil particles make it relatively mobile in the environment, posing a risk of transport to surface and groundwater.[1][8]

MCPA is not strongly adsorbed to soil particles.[1] Sorption is primarily related to the soil organic matter content; soils with higher organic carbon tend to exhibit greater sorption.[4][9][10] Due to its weak sorption, MCPA has a high potential for leaching, especially in sandy soils with low organic matter content.[4][10] The mobility of MCPA increases with increasing soil pH, as the anionic form, which is predominant in most environmental conditions, is more water-soluble and less adsorbed.[4]

References

- 1. MCPA - Wikipedia [en.wikipedia.org]

- 2. pjoes.com [pjoes.com]

- 3. cdn.who.int [cdn.who.int]

- 4. mdpi.com [mdpi.com]

- 5. (4-chloro-2-Methylphenoxy)acetic acid | C9H9ClO3 | CID 7204 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Guidelines for Canadian Drinking Water Quality: Guideline Technical Document – 4-Chloro-2-methylphenoxyacetic Acid (MCPA) - Canada.ca [canada.ca]

- 7. fao.org [fao.org]

- 8. sourcetotap.eu [sourcetotap.eu]

- 9. Sorption, Degradation and Leaching of the Phenoxyacid Herbicide MCPA in Two Agricultural Soils [pjoes.com]

- 10. pjoes.com [pjoes.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

2-(4-Chloro-3-methylphenoxy)acetic acid degradation pathways

An In-depth Technical Guide on the Degradation Pathways of 2-(4-Chloro-3-methylphenoxy)acetic acid (MCPA)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, commonly known as MCPA, is a widely utilized phenoxy herbicide for the control of broadleaf weeds. Its extensive application has led to concerns regarding its environmental fate and potential impact. This technical guide provides a comprehensive overview of the primary degradation pathways of MCPA, including microbial, photochemical, and advanced oxidation processes. Detailed experimental protocols for studying these pathways are presented, along with a synthesis of quantitative data to facilitate comparative analysis. Furthermore, visual diagrams of the degradation pathways and experimental workflows are provided to enhance understanding of the core mechanisms. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in environmental science and drug development.

Introduction

MCPA is a systemic herbicide that mimics plant growth hormones, leading to uncontrolled growth and eventual death of susceptible weed species.[1] Due to its high water solubility and relatively low adsorption to soil, MCPA can be mobile in the environment, potentially contaminating surface and groundwater.[2][3] Understanding the mechanisms by which MCPA is degraded is crucial for assessing its environmental persistence, predicting its fate, and developing effective remediation strategies. The primary routes of MCPA degradation involve biological processes mediated by microorganisms, photochemical reactions initiated by sunlight, and chemical oxidation processes.[4]

Microbial Degradation Pathways

The biodegradation of MCPA is a key process in its environmental dissipation, primarily carried out by soil and water microorganisms.[5] Both aerobic and anaerobic degradation pathways have been identified, with aerobic processes being more extensively studied.

Aerobic Biodegradation

Aerobic biodegradation of MCPA is predominantly carried out by bacteria possessing the tfd (2,4-D degradation) genes.[6] The pathway is initiated by the cleavage of the ether linkage, followed by hydroxylation and subsequent aromatic ring cleavage.